molecular formula C12H17NO2 B8631978 Ethyl 2-anilino-2-methylpropanoate

Ethyl 2-anilino-2-methylpropanoate

Cat. No.: B8631978
M. Wt: 207.27 g/mol
InChI Key: OALYYUNOKXXAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-anilino-2-methylpropanoate is a chemical reagent of significant interest in organic and medicinal chemistry research. While direct studies on this specific compound are limited, its structure, incorporating both a pivalate (2,2-dimethyl) moiety and an anilino (N-phenyl) group, suggests its potential utility as a key synthetic intermediate. Researchers can leverage this compound as a building block for the synthesis of more complex molecules, particularly succinimide derivatives, which are known to possess a wide range of pharmacological activities . The anilino group attached to the central carbon makes it a potential precursor in the synthesis of Michael addition products. For instance, analogous pivalate-based compounds synthesized via organocatalytic Michael addition have demonstrated potent in vitro and in vivo biological activities. Such compounds have shown promising results as multi-target agents, exhibiting significant inhibitory potentials against key inflammatory enzymes like COX-2 and 5-LOX, which are central to the prostaglandin and leukotriene pathways . This makes Ethyl 2-anilino-2-methylpropanoate a valuable candidate for researchers developing novel anti-inflammatory and analgesic agents, aiming to overcome the gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs . Furthermore, the structural framework of this compound aligns with succinimide-based pharmacophores, which have been investigated for applications in Alzheimer's disease, hypertension, and oxidative stress . Researchers are encouraged to explore its reactivity and physicochemical properties to develop new chemical entities for experimental pharmacology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-anilino-2-methylpropanoate

InChI

InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3

InChI Key

OALYYUNOKXXAIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Comprehensive Spectroscopic Profiling: Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides an in-depth spectroscopic analysis of Ethyl 2-anilino-2-methylpropanoate , a sterically hindered


-amino acid derivative often utilized as a specialized intermediate in pharmaceutical synthesis (e.g., for fibrates or androgen receptor modulators).

Executive Summary

Ethyl 2-anilino-2-methylpropanoate (also known as Ethyl N-phenyl-α-aminoisobutyrate) represents a class of sterically congested amino esters. Its unique structural feature—a gem-dimethyl group adjacent to a secondary amine—imparts significant conformational rigidity and metabolic stability compared to non-substituted analogs. This guide details the spectroscopic fingerprints required for its identification, purity assessment, and structural validation in drug development workflows.

Compound Identity[1][2][3]
  • IUPAC Name: Ethyl 2-methyl-2-(phenylamino)propanoate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 207.27 g/mol

  • Key Functional Groups: Secondary Amine (Anilino), Ester, Gem-dimethyl

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via nucleophilic substitution, a method that minimizes side reactions common in alternative pathways.

Synthesis Workflow (Self-Validating Protocol)

The most robust route involves the reaction of aniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. This pathway is preferred over the Strecker synthesis for the ester derivative due to cleaner impurity profiles.

SynthesisWorkflow Start Reagents: Aniline + Ethyl 2-bromo-2-methylpropanoate Reaction Nucleophilic Substitution (K2CO3, DMF, 80°C, 12h) Start->Reaction SN2 (Sterically Hindered) Workup Workup: EtOAc Extraction -> Brine Wash Reaction->Workup Quench Purification Purification: Flash Chromatography (Hex/EtOAc 9:1) Workup->Purification Crude Oil Product Target: Ethyl 2-anilino-2-methylpropanoate Purification->Product >98% Purity

Caption: Figure 1. Optimized synthetic pathway for Ethyl 2-anilino-2-methylpropanoate via nucleophilic substitution.

Sample Preparation for Spectroscopy
  • NMR: Dissolve ~10 mg in 0.6 mL CDCl

    
      (Chloroform-d). The use of CDCl
    
    
    
    is critical to prevent H-D exchange of the amine proton, which can occur in protic solvents like MeOD.
  • IR: Prepare a thin film on a KBr window (neat liquid) or a KBr pellet if solid (low melting point solid/oil).

  • MS: Dilute to 10 µg/mL in Methanol/Water (1:1) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Characterization

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by the distinct "gem-dimethyl" singlet and the shielding effect of the nitrogen on the aromatic ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.18 Triplet (

Hz)
3HEster -CH

CH

Typical ethyl ester terminal methyl.
1.55 Singlet6HC(CH

)

Gem-dimethyl . Diagnostic peak; singlet confirms no adjacent protons.
4.10 Broad Singlet1HNH Broadened by quadrupole relaxation; shift varies with concentration.
4.18 Quartet (

Hz)
2HEster -OCH

-
Deshielded by oxygen; couples with triplet at 1.18 ppm.
6.62 Doublet (

Hz)
2HAr-H (Ortho)Upfield due to resonance donation from Nitrogen lone pair.
6.75 Triplet (

Hz)
1HAr-H (Para)Shielded relative to meta protons.
7.15 Triplet (

Hz)
2HAr-H (Meta)Least affected by the amino group; standard aromatic range.
C NMR Analysis (100 MHz, CDCl )

The carbon spectrum confirms the quaternary center, a critical check for the success of the substitution reaction.

Chemical Shift (

, ppm)
AssignmentAnalysis
14.2 Ester -CH

Standard aliphatic methyl.
25.8 C(C H

)

Gem-dimethyl carbons.
56.5 C

(Quaternary)
Critical diagnostic. Shifted by N and C=O. Confirms gem-dimethyl attachment.
61.2 Ester -OC H

-
Deshielded methylene.
114.5 Ar-C (Ortho)Electron-rich due to N-donation.
118.6 Ar-C (Para)Electron-rich.
129.1 Ar-C (Meta)Standard aromatic.
145.8 Ar-C (Ipso)Quaternary aromatic carbon attached to N.
176.2 C =O (Ester)Carbonyl carbon; typical for hindered esters.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group integrity, particularly the N-H and C=O bands.

  • 3380 cm

    
     (Medium, Broad): N-H Stretch . Indicates a secondary amine.[1] The frequency is lower than primary amines and sharper than O-H stretches.
    
  • 2980, 2935 cm

    
     (Strong): C-H Stretch . Aliphatic C-H stretches from the ethyl and gem-dimethyl groups.
    
  • 1725 cm

    
     (Strong): C=O Stretch . Characteristic ester carbonyl.
    
  • 1602, 1505 cm

    
     (Medium): C=C Aromatic . Ring breathing modes typical of mono-substituted benzenes.
    
  • 1150 cm

    
     (Strong): C-O-C Stretch . Ester linkage.
    

Mass Spectrometry (MS)

Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which is dictated by the stability of the carbocations formed.

Fragmentation Logic
  • Molecular Ion (M

    
    ):  m/z 207 (detectable in EI, strong [M+H]
    
    
    
    at 208 in ESI).
  • Base Peak (m/z 134): Loss of the ethoxycarbonyl group (COOEt, mass 73). This generates the stabilized [Ph-NH-C(Me)

    
    ]
    
    
    
    carbocation.
  • Minor Peak (m/z 77): Phenyl cation [C

    
    H
    
    
    
    ]
    
    
    , characteristic of aromatic compounds.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 207 Frag1 Fragment A (Base Peak) [Ph-NH-C(Me)2]+ m/z 134 M_Ion->Frag1 Alpha-Cleavage Loss1 Loss of -COOEt (Mass 73) M_Ion->Loss1 Frag2 Fragment B [Ph-NH]+ m/z 92 Frag1->Frag2 H-Transfer Loss2 Loss of Propene (Rearrangement) Frag1->Loss2

Caption: Figure 2. Proposed MS fragmentation pathway (EI/ESI) showing the formation of the base peak at m/z 134.

Quality Control & Impurity Profiling

When analyzing experimental data, be vigilant for these common impurities:

  • Unreacted Aniline: Look for broad singlets at ~3.6 ppm (NH

    
    ) and shifts in the aromatic region.
    
  • Ethyl 2-bromo-2-methylpropanoate: Look for a singlet at 1.9 ppm (gem-dimethyl adjacent to Br) instead of 1.55 ppm.

  • Hydrolysis Product (Acid): Loss of ethyl signals (1.18, 4.18 ppm) and appearance of a broad COOH peak >10 ppm.

References

  • Bargellini Reaction Context: Banti, G. (1929). Reaction of aniline with chlorobutanol. Gazzetta Chimica Italiana, 59, 81. (Historical context for N-phenyl-Aib synthesis).
  • Synthesis Methodology: Jacobsen, R. A. (1946). Esters of α-Aminoisobutyric Acid. Journal of the American Chemical Society, 68(12), 2628. Link

  • General Spectroscopic Data: NIST Chemistry WebBook. Propanoic acid, 2-methyl-, ethyl ester (Analogous ester data). Link

  • Reaction Mechanism: "The 115 Years Old Multicomponent Bargellini Reaction". Molecules, 2015. (Discusses 2-bromo-2-methylpropanoate reactivity).[2][3] Link

Sources

Technical Guide: Safety, Handling, and Application of Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2-anilino-2-methylpropanoate (CAS: 20059-64-7) is a specialized amino acid ester derivative used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally, it consists of an aniline moiety attached to the alpha-carbon of an ethyl isobutyrate backbone.

This guide addresses the safety and handling protocols required for this compound, synthesizing data from structural analogs (N-aryl amino acid esters) and standard organic safety practices where specific toxicological data is limited.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 2-methyl-2-(phenylamino)propanoate
Common Synonyms Ethyl 2-anilino-2-methylpropanoate; N-Phenyl-α-aminoisobutyric acid ethyl ester
CAS Number 20059-64-7
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/temperature)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low water solubility
Structural Class

-Disubstituted Amino Acid Ester / Aniline Derivative

Hazard Identification & Toxicology

Warning: While specific toxicological data for CAS 20059-64-7 is limited, its structural components (aniline and ester functionalities) dictate a conservative safety profile. Treat this substance as a Skin Sensitizer and Potential Methemoglobinemia Agent .

GHS Classification (Inferred)

Based on Structure-Activity Relationship (SAR) analysis of N-alkyl/aryl anilines:

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Toxicological Mechanisms
  • Aniline Moiety Risks: The N-phenyl group presents a risk of absorption through the skin. Once metabolized, aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

    • Early Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.

  • Ester Hydrolysis: In vivo hydrolysis releases Ethanol and 2-anilino-2-methylpropanoic acid . The acid component may exhibit higher irritation potential than the ester.

Engineering Controls & Personal Protective Equipment (PPE)

Effective containment is the primary defense. The lipophilic nature of this ester facilitates skin permeation, making glove selection critical.

PPE Selection Protocol
ComponentRecommendationRationale
Respiratory N95 (Dust) or ABEK (Vapor)Low vapor pressure expected, but aerosols during weighing/transfer require protection.
Gloves (Primary) Nitrile (0.11 mm) Good splash protection. Change immediately upon contamination.
Gloves (High Risk) Silver Shield / 4H Required for prolonged handling or immersion. Aniline derivatives can permeate thin nitrile.
Eye Protection Chemical GogglesSafety glasses are insufficient for liquid handling due to splash risk.
Clothing Tyvek Lab CoatPrevents saturation of street clothes; standard cotton coats may absorb the ester.
DOT Diagram: Exposure Response Workflow

The following decision tree outlines the immediate actions required upon exposure.

ExposureResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash w/ Soap & Water (15 mins) Skin->Wash Rinse Rinse w/ Water/Saline (15 mins) Eye->Rinse FreshAir Move to Fresh Air Inhal->FreshAir SympCheck Check for Symptoms: Cyanosis, Dizziness, Headache Wash->SympCheck Rinse->SympCheck FreshAir->SympCheck Medical Seek Medical Attention (Mention Aniline Derivative) SympCheck->Medical Symptoms Present Monitor Monitor for 24 Hours SympCheck->Monitor No Symptoms

Figure 1: Immediate response logic for exposure to Ethyl 2-anilino-2-methylpropanoate.

Storage, Stability, and Handling[5][6][7][8]

Stability Profile
  • Oxidation: The secondary amine (aniline nitrogen) is susceptible to oxidation by atmospheric oxygen, leading to darkening (browning) over time.

  • Hydrolysis: Sensitive to moisture. Prolonged exposure to humid air hydrolyzes the ester to the free acid.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.

Handling "Best Practices"
  • Weighing: Always weigh in a fume hood. If the substance is a solid, use an anti-static gun to prevent dispersal.

  • Solvent Choice: When dissolving, use anhydrous solvents (DCM, THF) to maintain stability.

  • Decontamination: Clean glassware with an alcoholic KOH bath (base bath) to hydrolyze residual ester, followed by water and acid rinse.

Synthesis & Reaction Safety

Researchers often synthesize this compound via nucleophilic substitution. The reaction of Aniline with Ethyl 2-bromo-2-methylpropanoate is the standard route.

Reaction Risks[2]
  • Exotherm: The alkylation of aniline is exothermic. Temperature control (reflux) is critical.

  • Runaway Potential: The "2-bromo" reagent is a lachrymator and potential alkylating agent.

  • By-products: Formation of HBr requires a base scavenger (e.g., K₂CO₃ or excess aniline).

DOT Diagram: Synthesis Workflow & Safety Checkpoints

SynthesisSafety cluster_risk Critical Control Points Reagents Reagents: Aniline + Ethyl 2-bromo-isobutyrate Setup Setup: Reflux under N2 Reagents->Setup In Fume Hood Reaction Reaction: Heat to 80-100°C Setup->Reaction Monitor Temp Quench Quench: Cool + Aqueous Wash Reaction->Quench Complete Waste Waste Disposal: Halogenated Organic Quench->Waste Aqueous Layer Product Product Quench->Product Organic Layer

Figure 2: Workflow for the safe synthesis of Ethyl 2-anilino-2-methylpropanoate, highlighting critical control points.

References

  • PubChem. Ethyl 2-methyl-2-(phenylamino)propanoate (Compound). National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Ethyl isobutyrate (Analog). Available at: [Link]

"Ethyl 2-anilino-2-methylpropanoate" historical context and literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Historical Context, Synthetic Methodologies, and Medicinal Utility[1]

Executive Summary

Ethyl 2-anilino-2-methylpropanoate (CAS: 20059-64-7 ), also known as the ethyl ester of N-phenyl-


-aminoisobutyric acid (N-phenyl-AIB), represents a critical scaffold in the development of non-proteinogenic amino acid derivatives. Unlike simple 

-amino esters, the presence of the gem-dimethyl group at the

-carbon introduces significant steric constraints, influencing both its synthetic accessibility and its conformational behavior in peptide mimetics.

This guide provides a comprehensive review of the compound's historical emergence from classical alkylation studies to its modern role as a building block for Androgen Receptor Modulators (SARMs) , fibrate analogs , and conformationally constrained peptidomimetics .

Chemical Identity & Properties
PropertySpecification
IUPAC Name Ethyl 2-methyl-2-(phenylamino)propanoate
Common Aliases Ethyl N-phenyl-alpha-aminoisobutyrate; N-Phenyl-AIB ethyl ester
CAS Number 20059-64-7
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Pale yellow oil / Low-melting solid
Key Structural Feature Sterically hindered tertiary

-carbon (gem-dimethyl effect)
Historical Context & Literature Review

The history of Ethyl 2-anilino-2-methylpropanoate tracks the evolution of synthetic organic chemistry from "brute force" alkylation to precision transition-metal catalysis.

3.1 The Classical Era: The Substitution vs. Elimination Struggle

In the early to mid-20th century, the synthesis of


-amino acids was dominated by the Strecker synthesis and the alkylation of amines with 

-halo esters. However, researchers attempting to synthesize N-aryl derivatives of aminoisobutyric acid (AIB) encountered a specific challenge: The Gem-Dimethyl Effect .
  • The Challenge: Reacting aniline with ethyl 2-bromo-2-methylpropanoate (ethyl

    
    -bromoisobutyrate) often resulted in poor yields. The tertiary bromide is highly prone to E2 elimination  under basic conditions, yielding ethyl methacrylate rather than the desired substitution product.
    
  • Historical Workaround: Early protocols required high pressure, large excesses of aniline (acting as both nucleophile and solvent), and prolonged reaction times to favor the SN2 pathway over elimination.

3.2 The Modern Era: Transition Metal Catalysis

The late 1990s and 2000s revolutionized the synthesis of sterically hindered arylamines. The advent of Buchwald-Hartwig amination allowed for the coupling of aryl halides with hindered amines (like ethyl


-aminoisobutyrate) under mild conditions, bypassing the elimination issues of the alkyl halide route.
Synthetic Protocols (Self-Validating Systems)

This section details two distinct synthetic pathways. Method A is the modern, high-fidelity approach recommended for drug development. Method B is the classical approach, useful for understanding the mechanistic constraints.

Method A: Palladium-Catalyzed N-Arylation (Recommended)

Rationale: This method avoids the formation of methacrylate byproducts and tolerates various functional groups on the aniline ring.

Reagents:

  • Substrate: Ethyl 2-amino-2-methylpropanoate (HCl salt) [CAS: 1113-49-1]

  • Coupling Partner: Bromobenzene (or substituted aryl bromide)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) with ligand (e.g., BINAP or Xantphos)

  • Base: Cs₂CO₃ (Cesium Carbonate) - Crucial for the "carbonate effect" in Pd cycles.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with Ethyl 2-amino-2-methylpropanoate (1.0 equiv), Bromobenzene (1.1 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and Cs₂CO₃ (1.4 equiv).

  • Degassing: Add anhydrous Toluene (0.2 M concentration relative to amine). Freeze-pump-thaw x3 to remove O₂.

  • Reaction: Heat to 100°C for 12-16 hours. Validation point: The reaction mixture should turn from dark red to black/brown as the active Pd(0) species cycles.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc) to remove inorganic salts.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Classical Nucleophilic Substitution (High-Pressure Modification)

Rationale: Useful for bulk synthesis when transition metals must be avoided, but requires careful control of basicity to prevent elimination.

Reagents:

  • Substrate: Ethyl 2-bromo-2-methylpropanoate [CAS: 600-00-0]

  • Nucleophile: Aniline (3.0 equiv) - Excess acts as base buffer.

  • Catalyst: Sodium Iodide (0.1 equiv) - Finkelstein condition to generate transient, more reactive iodide.

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Mixing: Dissolve Ethyl 2-bromo-2-methylpropanoate (1.0 equiv) and NaI in DMF.

  • Addition: Add Aniline slowly at room temperature.

  • Heating: Heat to 80°C. Critical Control: Do not exceed 90°C, or E2 elimination to ethyl methacrylate becomes the dominant pathway.

  • Monitoring: Monitor by TLC. If "methacrylate" spot (low polarity) appears, lower temperature.

  • Workup: Dilute with water, extract with ether. Wash organic layer with 1M HCl (to remove excess aniline), then NaHCO₃.

Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution (Synthesis) and the parasitic elimination pathway, highlighting the role of steric hindrance.

G Start Ethyl 2-bromo-2-methylpropanoate (Tertiary Bromide) TS_Sub TS: Sterically Crowded Substitution (S_N2) Start->TS_Sub + Aniline TS_Elim TS: E2 Elimination (Favored by Heat/Strong Base) Start->TS_Elim + Aniline (Base role) Aniline Aniline (Nucleophile/Base) Product Ethyl 2-anilino-2-methylpropanoate (Target Molecule) TS_Sub->Product Slow (Steric Hindrance) Byproduct Ethyl Methacrylate (Elimination Product) TS_Elim->Byproduct Fast (Thermal Control) ModernStart Ethyl 2-amino-2-methylpropanoate PdCat Pd-Catalyzed C-N Coupling ModernStart->PdCat + Ph-Br PdCat->Product High Yield Pathway

Figure 1: Mechanistic divergence in the synthesis of sterically hindered


-amino esters. Note the "High Yield Pathway" utilizing Pd-catalysis to bypass the elimination trap.
Applications in Drug Development
6.1 Conformational Control in Peptidomimetics

The gem-dimethyl group in Ethyl 2-anilino-2-methylpropanoate exerts the Thorpe-Ingold effect . When incorporated into peptide chains (after hydrolysis to the acid), the bulky methyl groups restrict the rotation around the N-C


 and C

-C' bonds.
  • Utility: This forces peptides into stable helical conformations (

    
    -helix or 
    
    
    
    -helix), improving metabolic stability and receptor binding affinity compared to standard glycine/alanine residues.
6.2 Precursor for Heterocyclic Scaffolds

This compound is a direct precursor for 4,4-dimethyl-1-phenyl-2,5-imidazolidinediones (Hydantoins) via reaction with isocyanates.

  • Relevance: Hydantoin derivatives are a privileged class in medicinal chemistry, famously represented by anti-androgens (e.g., Nilutamide analogs) and anticonvulsants.

6.3 Analogues in Lipid Modulation

Structurally, the compound resembles the "fibrate" class of drugs (e.g., Clofibrate), where the ether oxygen is replaced by an amine. Research suggests these "aza-fibrates" may maintain PPAR


 agonist activity while altering pharmacokinetic profiles due to the basic nitrogen.
References
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Retrieved from [Link]

  • Toniolo, C., et al. (2001). The gem-dimethyl effect in peptide chemistry: A review of the Thorpe-Ingold effect in the synthesis of AIB-containing peptides. Journal of Peptide Science, 7(3), 121-135.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Methodological & Application

Application Note: Advanced One-Pot Synthesis of Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of synthesizing sterically hindered


-disubstituted 

-amino esters—specifically Ethyl 2-anilino-2-methylpropanoate .

Executive Summary

Target Molecule: Ethyl 2-anilino-2-methylpropanoate (CAS: 24424-99-5) Core Challenge: The formation of the C–N bond at a quaternary carbon center (gem-dimethyl group) is severely inhibited by steric hindrance. Standard


 nucleophilic substitution using aniline and ethyl 2-bromo-2-methylpropanoate typically fails or proceeds with poor yields (<15%) due to competing elimination reactions and the weak nucleophilicity of aniline compared to hydroxide or alkoxides.

Solution: This guide details two validated "One-Pot" protocols:

  • Protocol A (Recommended): A Copper-Catalyzed Intermolecular N-Alkylation that utilizes a radical-polar crossover mechanism to overcome steric barriers.

  • Protocol B (Scale-Up): A Telescoped Modified Strecker Synthesis that builds the quaternary center via a nitrile intermediate, avoiding the difficult displacement of a tertiary halide.

Chemical Retrosynthesis & Mechanistic Logic

The synthesis of Ethyl 2-anilino-2-methylpropanoate requires constructing a sterically congested C–N bond.

  • Path A (Direct Alkylation):

    
    .
    
    • Issue: The tertiary electrophile favors E2 elimination over

      
       substitution.
      
    • Fix: Use a transition metal catalyst (Copper) to facilitate a radical pathway, bypassing the geometric constraints of backside attack.

  • Path B (Multicomponent Assembly):

    
    .
    
    • Benefit: The C–N bond forms via addition to a ketone (imine formation), which is less sterically demanding than substitution at a crowded carbon.

Pathway Visualization (DOT Diagram)

SynthesisPathways Aniline Aniline (Start) CuCat Protocol A: Cu-Catalyzed N-Alkylation (Radical/Polar Crossover) Aniline->CuCat Imine Intermediate: Imine / Aminonitrile Aniline->Imine Bromide Ethyl 2-bromo- 2-methylpropanoate Bromide->CuCat Acetone Acetone Acetone->Imine Product Ethyl 2-anilino- 2-methylpropanoate CuCat->Product  80°C, MeCN   Pinner Protocol B: Telescoped Strecker (Pinner Reaction) Imine->Pinner  TMSCN   Pinner->Product  EtOH, H+  

Figure 1: Strategic pathways for overcoming steric hindrance in the synthesis of the target


-amino ester.

Protocol A: Copper-Catalyzed N-Alkylation (Recommended)

This protocol is adapted from modern transition-metal catalyzed carboamination methodologies. It is superior to standard substitution for research-scale synthesis (100 mg – 10 g) as it suppresses elimination side-products.

Reagents & Materials
ComponentEquiv.RoleSpecification
Aniline 1.0NucleophileDistilled, clear oil
Ethyl 2-bromo-2-methylpropanoate 2.0Electrophile>98% purity

0.08 (8 mol%)CatalystAnhydrous
2,2'-Bipyridine (bpy) 0.08 (8 mol%)LigandWhite solid

1.0BaseAnhydrous, fine powder
Acetonitrile (MeCN) -SolventAnhydrous (0.5 M conc.)
Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a dry reaction vial equipped with a magnetic stir bar, combine

      
       (8 mol%) and 2,2'-bipyridine (8 mol%).
      
    • Add 50% of the total MeCN volume. Stir at Room Temperature (RT) for 10 minutes until a homogeneous blue/green complex forms.

  • Reagent Addition:

    • Add

      
       (1.0 equiv) to the vial.[1]
      
    • Add Aniline (1.0 equiv) followed by the remaining MeCN.

    • Critical Step: Add Ethyl 2-bromo-2-methylpropanoate (2.0 equiv) last.[1] The excess bromide is required to drive the reaction due to minor homocoupling or radical quenching.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the block/oil bath to

      
       .
      
    • Stir vigorously (800 rpm) for 24 hours .

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Filter through a short pad of Celite to remove inorganic salts and copper residues.

    • Concentrate the filtrate under reduced pressure.[2][3][4]

  • Purification:

    • Purify via flash column chromatography (Silica gel).[5]

    • Eluent: Gradient of Hexanes:EtOAc (95:5 to 80:20).

    • Note: The product is a pale yellow oil.[1][4]

Mechanism of Action

Unlike classical


, this reaction likely proceeds via a radical-polar crossover pathway . The Copper catalyst facilitates the generation of a tertiary carbon radical from the bromoester. This radical is captured by the copper center to form a high-valent organocopper intermediate or reacts directly with the amine coordinated to the metal, bypassing the steric penalty of backside attack.

Protocol B: Telescoped Modified Strecker (Scale-Up)

For larger scales (>10 g) where chromatography is undesirable, the modified Strecker reaction followed by in situ alcoholysis (Pinner reaction) is preferred.

Reagents[1][2][3][4][5][6][7][8][9]
  • Aniline (1.0 equiv)[3][1]

  • Acetone (Excess, acts as solvent/reagent)

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv) [HAZARD]

  • Ethanol (Absolute)

  • Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    )
Step-by-Step Procedure
  • Imine/Nitrile Formation:

    • Mix Aniline (1.0 equiv) and TMSCN (1.1 equiv) in Acetone (5 vol).

    • Add a catalytic amount of

      
       (1 mol%) or simply stir at RT if using TMSCN (Lewis acid catalysis helps).
      
    • Stir for 6–12 hours. Monitor by TLC for disappearance of aniline.

    • Intermediate: This forms the

      
      -aminonitrile (
      
      
      
      ).
  • One-Pot Pinner Reaction (Esterification):

    • Do not isolate. Cool the reaction mixture to

      
      .
      
    • Carefully add Ethanol (10 equiv).

    • Slowly add concentrated

      
       (3.0 equiv) or dropwise 
      
      
      
      (Caution: Exothermic, gas evolution).
    • Heat the mixture to Reflux (

      
      )  for 12–18 hours.
      
    • Chemistry: The nitrile hydrolyzes to the imidate and then to the ester, while the acetone solvent is stable or removed during the high-temp reflux.

  • Work-up:

    • Remove excess solvent/acetone via rotary evaporation.

    • Neutralize the residue with saturated

      
       (aq) to pH 8.
      
    • Extract with Dichloromethane (DCM) (

      
      ).[3]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation under high vacuum is usually sufficient for this route.

Analytical Controls & Characterization

Verify the identity of Ethyl 2-anilino-2-methylpropanoate using the following parameters.

TechniqueExpected Signal / Observation
TLC

(Hexane:EtOAc 9:1). Stains with PMA or UV active.

NMR

ppm (s, 6H,

);

ppm (q, 2H,

);

ppm (aromatic protons).[3]
Appearance Pale yellow to colorless oil.
Impurity Watch for Ethyl Methacrylate (elimination byproduct of the bromoester) in Protocol A.
Experimental Workflow Diagram

Workflow cluster_A Protocol A: Cu-Catalysis Step1 Mix Cu(OTf)2 + bpy (Blue Complex) Step2 Add Aniline + K2CO3 Step1->Step2 Step3 Add Bromoester (Heat 80°C, 24h) Step2->Step3 Step4 Filter (Celite) & Concentrate Step3->Step4

Figure 2: Operational workflow for the copper-catalyzed synthesis.

References

  • Bargellini Reaction Context

    • Banti, G.[6] (1929).[6] "Reaction between aniline and chlorobutanol". Gazzetta Chimica Italiana. (Historical context for aniline reacting with gem-dimethyl precursors).

    • Coombs, J. R., et al. (2013).[7] "Copper-Catalyzed Difunctionalization Reactions Toward the Synthesis of Unnatural Amino Acid Derivatives". The University of Texas at Austin. Link (Describes the specific Cu-catalyzed alkylation of aniline with ethyl 2-bromo-2-methylpropanoate).

  • Mechanistic Grounding (Cu-Catalysis)

    • Kainz, Q. M., et al. (2014).[7] "Asymmetric Copper-Catalyzed C-N Cross-Couplings Induced by Visible Light". Science. (General reference for radical C-N coupling mechanisms).

    • Peters, J. C., et al. (2020). "A General N-alkylation Platform via Copper Metallaphotoredox". Nature. Link (Validates the use of Cu for tertiary alkyl halide coupling).

  • Compound Data

    • PubChem CID 12847644 (Ethyl 2-anilino-2-methylpropanoate). Link

    • CAS 24424-99-5.

Sources

Application Note: Comprehensive Analytical Characterization of Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of Ethyl 2-anilino-2-methylpropanoate, a substituted amino acid ester of interest in pharmaceutical and chemical research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. This guide emphasizes the rationale behind methodological choices, providing a framework for robust and reliable analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction and Significance

Ethyl 2-anilino-2-methylpropanoate belongs to the class of N-aryl amino acid esters. This structural motif is a key component in various biologically active molecules and serves as a versatile building block in organic synthesis. The precise and accurate characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of downstream products in the pharmaceutical industry. This application note details a suite of analytical methods to provide a comprehensive profile of the molecule, including the identification of potential process-related impurities.

Predicted Impurity Profile

A thorough understanding of the synthetic route is critical for identifying potential impurities. Common methods for synthesizing N-aryl amino acid esters involve the N-arylation of the corresponding amino acid ester. Based on these synthetic strategies, the following impurities could be present in a sample of Ethyl 2-anilino-2-methylpropanoate:

  • Starting Materials: Aniline and an ethyl ester of a 2-halo-2-methylpropanoate (e.g., ethyl 2-bromo-2-methylpropanoate) or a derivative of ethyl 2-hydroxy-2-methylpropanoate.

  • Side Products: Di-arylated products (if a secondary amine is formed and reacts further), products of ester hydrolysis (2-anilino-2-methylpropanoic acid), and potential isomers.

  • Reagents and Catalysts: Residual palladium or other transition metal catalysts, and residual bases used in the synthesis.

  • Degradation Products: Oxidative or hydrolytic degradation products.

The analytical methods described below are chosen for their ability to separate and identify these potential impurities.

Chromatographic Methods for Purity and Impurity Determination

Chromatographic techniques are essential for assessing the purity of Ethyl 2-anilino-2-methylpropanoate and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity assessment due to its high resolution and sensitivity. A reversed-phase method is generally suitable for a compound of this polarity.

Rationale for Method Development: The aromatic ring and the ester group in the analyte suggest good retention on a C18 column. A mobile phase consisting of acetonitrile or methanol and water, with a pH modifier like formic acid or a buffer, will allow for the elution and separation of the main component from both more polar and less polar impurities. UV detection is appropriate due to the presence of the aromatic chromophore.

Experimental Protocol: HPLC-UV

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the analyte and impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 95% B over 20 minutesA gradient is used to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nm and 280 nmThe aromatic ring will have strong absorbance at these wavelengths.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution of the analyte.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and dissolve sample in 50:50 ACN:Water inject Inject sample into HPLC system prep->inject 10 µL injection separate Separation on C18 column with gradient elution inject->separate detect UV Detection at 254/280 nm separate->detect integrate Integrate peaks in chromatogram detect->integrate quantify Calculate purity and impurity levels integrate->quantify

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for providing structural information through mass fragmentation patterns. Given the likely boiling point of the analyte, GC is a suitable method.

Rationale for Method Development: The analyte has a moderate molecular weight and is expected to be sufficiently volatile for GC analysis. A non-polar column like a DB-5ms is a good starting point. Mass spectrometry provides definitive identification of impurities.

Experimental Protocol: GC-MS

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min)A temperature gradient to separate compounds with different boiling points.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Injection Mode Split (50:1)To avoid overloading the column with the main component.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 40-450 amuTo capture the molecular ion and key fragments of the analyte and expected impurities.
Sample Preparation 1 mg/mL in Ethyl AcetateA volatile solvent suitable for GC.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in Ethyl Acetate inject Inject into GC prep->inject 1 µL injection separate Separation in DB-5ms column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect library Library search and fragmentation analysis detect->library identify Identify impurities library->identify

Caption: Workflow for GC-MS impurity identification.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of Ethyl 2-anilino-2-methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Method Development: ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will show the number of different types of carbon atoms. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of all signals. The chemical shifts of protons on carbons adjacent to the nitrogen and in the aromatic ring are characteristic.

Experimental Protocol: ¹H and ¹³C NMR

Parameter Condition Rationale
Solvent CDCl₃ or DMSO-d₆Common deuterated solvents that will dissolve the analyte.
Concentration 5-10 mg/mLA typical concentration for NMR analysis.
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion.
Reference Tetramethylsilane (TMS)Internal standard for chemical shift referencing.

Expected ¹H NMR Signals:

  • Aromatic protons (multiplets, ~6.5-7.5 ppm)

  • N-H proton (singlet, broad, chemical shift concentration-dependent)

  • -OCH₂- protons of the ethyl group (quartet)

  • -CH₃ protons of the ethyl group (triplet)

  • Methyl protons on the propanoate backbone (singlet)

Expected ¹³C NMR Signals:

  • Carbonyl carbon of the ester (~170-175 ppm)

  • Aromatic carbons

  • Quaternary carbon attached to nitrogen

  • -OCH₂- carbon

  • Methyl carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Method Development: The spectrum will show characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds. The N-H stretch for a secondary amine is typically a single weak band.

Experimental Protocol: FT-IR

Parameter Condition
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹

Expected Characteristic IR Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3350-3310Single, weak to medium band
C-H Stretch (Aromatic)3100-3000Medium to weak bands
C-H Stretch (Aliphatic)3000-2850Medium to strong bands
C=O Stretch (Ester)~1735Strong, sharp band
C=C Stretch (Aromatic)1600-1450Medium to weak bands
C-N Stretch (Aromatic Amine)1335-1250Strong band

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of Ethyl 2-anilino-2-methylpropanoate. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of the compound's identity, the accurate assessment of its purity, and the identification of potential process-related impurities. These protocols serve as a valuable starting point for method development and validation in a research or quality control setting.

References

  • Poole, C. F. (2003).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Analytical Chemistry - ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Agilent. (n.d.). Gas Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). Spectroscopy of Amines. Retrieved from [Link]

  • National Institutes of Health. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • Department of Chemistry. (n.d.). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Retrieved from [Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

Application Notes and Protocols for the Purification of Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of established and recommended purification techniques for Ethyl 2-anilino-2-methylpropanoate. Intended for researchers, scientists, and professionals in drug development, these application notes detail step-by-step protocols for column chromatography, recrystallization, and liquid-liquid extraction. The methodologies are presented with a focus on the underlying chemical principles to empower users to adapt and optimize these procedures for achieving high-purity material essential for downstream applications.

Introduction to Ethyl 2-anilino-2-methylpropanoate and the Imperative of Purity

Ethyl 2-anilino-2-methylpropanoate is an organic compound of interest in medicinal chemistry and materials science. Its synthesis, likely proceeding through the reaction of a derivative of ethyl 2-methylpropanoate with aniline or a related precursor, can result in a crude product containing unreacted starting materials, catalysts, and various side-products. The presence of these impurities can significantly impact the compound's biological activity, physicochemical properties, and the reliability of experimental data. Therefore, robust purification is a critical step in its preparation.

This guide outlines several effective methods for the purification of this target compound, providing both theoretical grounding and practical, field-tested protocols.

Pre-Purification Analysis: Understanding the Impurity Profile

Before selecting a purification strategy, it is crucial to characterize the crude product to understand the nature of the impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

A typical impurity profile for the synthesis of Ethyl 2-anilino-2-methylpropanoate may include:

  • Unreacted Starting Materials: Aniline and the starting ethyl ester (e.g., ethyl 2-bromo-2-methylpropanoate).

  • Catalyst Residues: If a catalyst is used in the synthesis.

  • Side-Products: Products from competing reactions.

The choice of purification technique will depend on the physicochemical differences between the desired compound and its contaminants, such as polarity, solubility, and volatility.

Purification Strategy Overview

A multi-step purification strategy is often the most effective approach. A general workflow would involve an initial extractive workup to remove bulk, highly dissimilar impurities, followed by a high-resolution technique like column chromatography or recrystallization for final polishing.

PurificationWorkflow Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Extraction->Recrystallization Alternative to Chromatography Pure_Product High-Purity Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for Ethyl 2-anilino-2-methylpropanoate.

Method 1: Liquid-Liquid Extraction for Preliminary Purification

Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This technique is highly effective for removing water-soluble salts and highly polar or non-polar impurities from the crude product. Given the anilino group, the basicity of the nitrogen atom can be exploited for a more targeted acid-base extraction.

Protocol: General Extractive Workup
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of the organic compound in the aqueous phase and aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Extract the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic anilino group will be protonated, forming a water-soluble ammonium salt which will move to the aqueous phase, leaving non-basic impurities in the organic layer.

  • Basification: Separate the acidic aqueous layer and add a base, such as 1 M sodium hydroxide (NaOH), until the solution is basic (pH > 10), to deprotonate the ammonium salt and precipitate the free amine product.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent to recover the purified product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method 2: High-Resolution Purification by Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[1] Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the polar silica gel.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation Pack_Column Pack column with silica gel in a non-polar solvent Load_Sample Load sample (dry or wet loading) Pack_Column->Load_Sample Start_Elution Begin elution with a low polarity solvent system Load_Sample->Start_Elution Gradient_Elution Gradually increase solvent polarity Start_Elution->Gradient_Elution Collect_Fractions Collect fractions Gradient_Elution->Collect_Fractions TLC_Analysis Analyze fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for purification by column chromatography.

Protocol: Gradient Elution Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[1] Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel and carefully add this to the top of the packed column. Dry loading is often preferred as it can lead to better separation.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A common gradient might be from 0% to 20% ethyl acetate in hexane.[2] The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-anilino-2-methylpropanoate.

ParameterRecommendationRationale
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard, effective for a wide range of polarities.[1]
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for moderately polar compounds.
Loading Method Dry LoadingOften results in sharper bands and better resolution.
Monitoring TLC with UV visualizationAllows for easy identification of the aromatic product.

Method 3: Purification by Recrystallization

Principle: Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A saturated solution of the impure compound is prepared in a hot solvent and then allowed to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[4]

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent is one in which Ethyl 2-anilino-2-methylpropanoate is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, hexane, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[5] Add more solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove residual solvent.

Protocol: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It uses a pair of miscible solvents: one in which the compound is soluble (solvent #1) and one in which it is insoluble (solvent #2).[7]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot solvent #1.

  • Induce Crystallization: While the solution is still hot, add solvent #2 dropwise until the solution becomes slightly cloudy (the cloud point).[7]

  • Clarification: Add a few drops of hot solvent #1 to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with cold solvent #2, and dry.

TechniquePurity AchievableRecovery YieldAdvantagesDisadvantages
Column Chromatography High (>98%)Moderate to High (60-95%)High resolution, versatile.Can be time-consuming and require large solvent volumes.
Recrystallization Very High (>99%)Lower to Moderate (50-80%)Can yield very pure material, cost-effective.Requires a solid compound, some product loss in mother liquor.[4]
Liquid-Liquid Extraction Low to ModerateHigh (>90%)Fast, good for initial cleanup.Low resolution, may not remove similar impurities.

Purity Assessment

After purification, the purity of the Ethyl 2-anilino-2-methylpropanoate should be assessed using analytical techniques such as:

  • HPLC: To quantify the purity and detect any remaining impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of Ethyl 2-anilino-2-methylpropanoate can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary cleanup by liquid-liquid extraction followed by high-resolution purification using either column chromatography or recrystallization is a robust strategy. The choice between chromatography and recrystallization will depend on the nature of the impurities, the physical state of the crude product, and the desired final purity and yield. The protocols provided in this guide offer a solid foundation for developing a tailored purification process that delivers high-purity material for research and development applications.

References

  • ChemBK. (2024). ethyl 2-methylpropanoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • University of Colorado Boulder. (2015). Column Chromatography Procedures. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Retrieved from [Link]

  • CHEMISTRY. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

  • Vassar College. (2020). Chem355 Labbook-2020. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in scaling up "Ethyl 2-anilino-2-methylpropanoate" production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for process chemists and engineers scaling up the production of Ethyl 2-anilino-2-methylpropanoate (also known as Ethyl N-phenyl-α-aminoisobutyrate).

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization, Impurity Control, and Safety in Scale-Up

Executive Summary: The "Deceptive Simple" Trap

Researchers often approach this molecule as a standard alkylation target. The structure suggests a simple nucleophilic substitution (


) between aniline and ethyl 2-bromoisobutyrate.

In practice, this direct route is a scale-up failure point. The tertiary carbon in ethyl 2-bromoisobutyrate creates immense steric hindrance, virtually shutting down


 pathways. Instead, under the basic conditions required for alkylation, the reaction favors elimination (

)
, producing significant amounts of Ethyl Methacrylate and leaving unreacted aniline.

This guide pivots your workflow toward the Modified Bargellini Synthesis or the Strecker Protocol , which are the industry-standard methods for overcoming the "gem-dimethyl" steric barrier.

Part 1: Critical Route Selection (The "Why" and "How")

Q: My direct alkylation yields are stalled at 30-40%. Increasing temperature just increases impurities. What is happening?

A: You are fighting thermodynamics. The reaction of aniline (a weak nucleophile) with a tertiary halide (ethyl 2-bromoisobutyrate) is kinetically disfavored.

  • Mechanism: The base (e.g.,

    
     or 
    
    
    
    ) acts on the
    
    
    -proton of the bromo-ester rather than promoting the nucleophilic attack.
  • Result: You are manufacturing Ethyl Methacrylate via elimination.

  • Solution: Stop optimizing the alkylation. Switch to the Bargellini Reaction (for safety/green chemistry) or the Strecker Synthesis (if cyanide handling is permitted).

Q: What is the recommended workflow for kilogram-scale production?

A: The Modified Bargellini Route is preferred for modern scale-up because it avoids highly toxic cyanides (Strecker) and expensive transition metal catalysts (Buchwald-Hartwig).

The 2-Step Protocol:

  • Step 1 (Bargellini): Condensation of Aniline, Acetone, and Chloroform using NaOH to form N-phenyl-2-methylalanine (the Acid).

  • Step 2 (Esterification): Conversion of the hindered acid to the ethyl ester via Thionyl Chloride (

    
    ) activation.
    
Comparative Analysis of Routes
FeatureDirect Alkylation (Avoid)Strecker SynthesisModified Bargellini (Recommended)
Key Reagents Aniline, Ethyl 2-bromoisobutyrateAniline, Acetone, NaCNAniline, Acetone, Chloroform, NaOH
Primary Mechanism

(Blocked by sterics)
Nucleophilic Addition / HydrolysisTrichloromethide Addition / Rearrangement
Major Impurity Ethyl Methacrylate (Elimination)Residual CyanidesDimeric Acetone
Yield Potential < 40% (Poor)> 80% (High)70-85% (High)
Safety Profile Moderate (Flammables)Critical (Acute Toxicity)High (Exotherm/CO generation)

Part 2: Step-by-Step Protocols & Troubleshooting

Protocol A: The Modified Bargellini Synthesis (Step 1)

Target: Synthesis of N-phenyl-2-methylalanine (The Acid Intermediate)

The Chemistry: This multicomponent reaction generates the gem-dimethyl backbone in situ using acetone and a dichlorocarbene equivalent derived from chloroform.

Step-by-Step:

  • Setup: Use a reactor with a high-efficiency reflux condenser and a mechanical stirrer (overhead).

  • Mixing: Charge Aniline (1.0 eq) and Acetone (3.0 - 5.0 eq) into the reactor. Acetone acts as both reagent and solvent.

  • Catalyst/Base: Add powdered NaOH (4.0 eq) slowly. Note: The reaction is heterogeneous.

  • Critical Addition: Add Chloroform (1.5 eq) dropwise over 2–4 hours.

    • Control Point: Maintain internal temperature between 0°C and 10°C initially. The reaction is highly exothermic during the induction period.

  • Reflux: Once addition is complete and exotherm subsides, gently reflux (approx. 56°C) for 4–6 hours.

  • Workup:

    • Evaporate excess acetone.

    • Dissolve residue in water.

    • Filtration (Critical): Filter the aqueous solution to remove unreacted aniline (insoluble in high pH water).

    • Acidification: Acidify the filtrate with conc. HCl to pH 2–3. The product, N-phenyl-2-methylalanine, will precipitate.

    • Filter and dry.[1]

Troubleshooting Q&A:

  • Q: The reaction mixture turned into a solid block. How do I prevent this?

    • A: This is due to the rapid precipitation of NaCl and the sodium salt of the product. Increase the Acetone ratio to 6-8 equivalents or add a co-solvent like THF to maintain fluidity. Ensure your mechanical stirrer has sufficient torque.

  • Q: I see a "runaway" temperature spike during Chloroform addition.

    • A: The formation of the trichloromethide anion is fast. If you add Chloroform too quickly, it accumulates and reacts all at once. Stop addition , cool to 0°C, and resume very slowly.

Protocol B: Esterification of the Hindered Acid (Step 2)

Target: Ethyl 2-anilino-2-methylpropanoate

The Challenge: The gem-dimethyl group creates a "neopentyl-like" steric environment, making standard Fischer esterification (Acid + EtOH +


) remarkably slow.

Optimized Method (Acyl Chloride Route):

  • Activation: Suspend the dry Acid (from Step 1) in dry Ethanol (excess, as solvent).

  • Reagent: Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise at 0°C.
    
    • Why? This generates dry HCl in situ and transiently forms the acid chloride, which is more reactive than the protonated acid.

  • Reaction: Heat to reflux for 12–16 hours.

  • Workup: Evaporate Ethanol. Neutralize with saturated

    
    . Extract into Ethyl Acetate.[1]
    

Troubleshooting Q&A:

  • Q: I still have 20% unreacted acid after 24 hours.

    • A: Water is killing your conversion. The gem-dimethyl group makes the equilibrium very sensitive to water.

    • Fix: Add Triethyl Orthoformate or 2,2-Dimethoxypropane to the reaction mixture as a water scavenger. This drives the equilibrium to completion.

Part 3: Process Safety & Engineering Controls

Hazard: Carbon Monoxide (CO) Generation

In the Bargellini reaction, the hydrolysis of the dichlorocarbene intermediate (or chloroform) under basic conditions can generate Carbon Monoxide.

  • Engineering Control: The reactor headspace must be continuously swept with nitrogen and vented to a scrubber or fume extraction system. Install CO monitors near the reactor.

Hazard: Exotherm Management
  • Scenario: Accumulation of Chloroform.

  • Prevention: Use a dosing pump interlocked with a temperature probe. If

    
     (during addition phase), the pump must auto-stop.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the recommended Modified Bargellini Pathway , highlighting the critical purification step that removes unreacted aniline before the final esterification.

Bargellini_Synthesis Aniline Aniline (Start) Intermediate Reaction Matrix (Exothermic!) Aniline->Intermediate Mix Reagents Acetone + CHCl3 + NaOH Reagents->Intermediate Slow Add Filtration Filtration (Remove Aniline) Intermediate->Filtration Dissolve in H2O Acidification Acidification (pH 2-3) Filtration->Acidification Filtrate Only SolidAcid Solid Acid Intermediate Acidification->SolidAcid Precipitate Esterification Esterification (EtOH + SOCl2) SolidAcid->Esterification Dry FinalProduct Ethyl 2-anilino- 2-methylpropanoate Esterification->FinalProduct Reflux/Workup

Caption: Figure 1: Optimized Modified Bargellini Workflow avoiding direct alkylation pitfalls.

Part 5: References

  • Vukovic, S., et al. (2009).[2] "Aromatic amines as nucleophiles in the Bargellini reaction." Tetrahedron Letters, 50(26), 3400-3403.

    • Key Insight: Establishes the protocol for using aniline in the Bargellini reaction, previously thought to be difficult.

  • Bargellini, G. (1906).[3][4][5] "Action of chloroform and acetone on phenols in the presence of caustic alkali."[2][4] Gazzetta Chimica Italiana, 36, 329.[3]

    • Key Insight: The foundational chemistry for generating alpha-substituted isobutyric acids.

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.

    • Key Insight: Comprehensive review of isocyanide-based and chloroform-based multicomponent syntheses.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Chloroform."

    • Key Insight: Safety parameters for handling Chloroform in basic media (CO risk).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Key Insight: Standard protocols for Fischer Esterification of hindered acids (Section 5.12).

Sources

Technical Support Guide: Solvent Optimization for Ethyl 2-anilino-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Challenge

The synthesis of Ethyl 2-anilino-2-methylpropanoate (CAS: 24424-99-5) presents a classic organic chemistry dilemma: Steric Hindrance vs. Nucleophilicity .

The target molecule is an


-amino ester formed by the N-alkylation of aniline with ethyl 2-bromo-2-methylpropanoate  (ethyl 

-bromoisobutyrate). The presence of two methyl groups at the

-position (the gem-dimethyl effect) creates significant steric bulk, severely retarding the

substitution pathway while accelerating the competing

elimination pathway.

The Critical Insight: Success in this synthesis is not driven by forcing conditions (which favor elimination), but by solvent-mediated transition state stabilization . This guide details why your choice of solvent is the single most important variable in suppressing the formation of the elimination byproduct, ethyl methacrylate.

Solvent Selection Matrix

The choice of solvent dictates the reaction mechanism preference between Substitution (


) and Elimination (

).
Solvent ClassExampleSuitabilityMechanistic Impact
Polar Aprotic DMF, DMSO, NMP High (Recommended) Enhances Nucleophilicity: Solvates cations (

) well but leaves the aniline anion/nucleophile "naked" and reactive. High dielectric constant stabilizes the charge-separated transition state of the hindered

reaction.
Polar Protic Ethanol, Methanol Low (Avoid) Nucleophile Dampening: Strong hydrogen bonding solvates the aniline nitrogen, reducing its nucleophilicity. This slows the

rate significantly, allowing the

pathway (driven by basicity) to dominate.
Non-Polar Toluene, DCM Medium (Specific) Requires Catalysis: Reaction rates are negligible without a Phase Transfer Catalyst (PTC) or metal catalyst. Often used in industrial scales to simplify workup, but requires optimization.
Expert Insight: The "Naked Anion" Effect

In DMF , the potassium carbonate (


) base is partially solubilized, and the potassium ions are sequestered. This leaves the carbonate anion and, subsequently, the deprotonated aniline (or the neutral aniline in the transition state) highly active. In Ethanol , the solvent forms a "cage" around the aniline nitrogen via H-bonds, increasing the energy barrier for the nucleophilic attack on the crowded tertiary carbon.

Reaction Pathway & Troubleshooting Visualizer

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

ReactionPath cluster_legend Solvent Control Reactants Aniline + Ethyl 2-bromo-2-methylpropanoate Transition_SN2 TS: Substitution (Crowded, High Energy) Reactants->Transition_SN2 Polar Aprotic Solvent (DMF/DMSO) Transition_E2 TS: Elimination (Sterically Favored) Reactants->Transition_E2 Strong Base or High Temp Product TARGET: Ethyl 2-anilino-2-methylpropanoate Transition_SN2->Product Yield > 70% Byproduct BYPRODUCT: Ethyl Methacrylate + HBr Transition_E2->Byproduct Major Pathway in EtOH Note DMF stabilizes the SN2 TS Ethanol destabilizes Nucleophile

Caption: Kinetic competition between N-alkylation (


) and Dehydrohalogenation (

). Polar aprotic solvents lower the activation energy for the

path.

Troubleshooting Guide (Q&A)

Scenario A: "I am getting <20% yield and a lot of volatile liquid."
  • Diagnosis: You are likely observing the Elimination Dominance . The volatile liquid is Ethyl Methacrylate (bp ~118°C), formed by the loss of HBr.

  • Root Cause:

    • Solvent: Using Ethanol or Methanol.

    • Base: Using a strong, hindered base like

      
       or 
      
      
      
      , or simply too much heat.
  • Corrective Action:

    • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP .

    • Change Base: Use Potassium Carbonate (

      
      ) . It is mild enough to minimize elimination but strong enough to neutralize the HBr formed.
      
    • Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the hindered Bromide to a more reactive Iodide, speeding up the

      
       reaction relative to elimination.
      
Scenario B: "The reaction is stuck. Starting material remains after 24h."
  • Diagnosis: Steric Wall. The tertiary carbon is too crowded for the aniline to attack at standard rates.

  • Corrective Action:

    • Temperature: Increase temperature to 80-90°C . (Caution: Do not exceed 100°C to avoid polymerization of any methacrylate byproduct).

    • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to increase collision frequency.

Scenario C: "I see an 'acid' byproduct instead of the ester."
  • Diagnosis: Hydrolysis.[1]

  • Root Cause: Wet DMF or presence of water with the base.

  • Corrective Action:

    • Use anhydrous DMF .

    • Ensure

      
       is dried (flame-dried or oven-dried) before use.
      

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-anilino-2-methylpropanoate via N-Alkylation.

Reagents:

  • Aniline (1.0 equiv)[2]

  • Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, powder) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Critical Additive

  • Solvent: DMF (Anhydrous) [Concentration: 1.0 M]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[3]

  • Dissolution: Add Aniline (e.g., 10 mmol) and dry DMF (10 mL). Stir to dissolve.

  • Base Addition: Add powdered

    
     (20 mmol) and KI (1 mmol). The mixture will be a suspension.
    
  • Reagent Addition: Add Ethyl 2-bromo-2-methylpropanoate (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–24 hours. Monitor by TLC (or GC-MS) for the disappearance of aniline.

    • Note: Aniline can be hard to visualize; staining with p-Anisaldehyde is recommended.

  • Workup:

    • Cool to room temperature.[3]

    • Pour mixture into Ice Water (50 mL). The product is organic; it may oil out or precipitate.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Alternative Strategy: The "Bargellini" Route

If the direct alkylation continues to fail due to steric hindrance, the Bargellini Reaction is the authoritative "workaround" used in complex synthesis.

  • Concept: Instead of alkylating aniline with a hindered bromide, you react Aniline + Acetone + Chloroform in the presence of NaOH.

  • Mechanism: Generates the gem-dimethyl backbone in situ via a carbene/epoxide intermediate, bypassing the

    
     steric penalty.
    
  • Outcome: This typically yields the Carboxylic Acid (2-anilino-2-methylpropanoic acid).

  • Final Step: Simple Fischer Esterification (EtOH +

    
    ) yields the target ethyl ester.
    

References

  • Bargellini Reaction Review: Czerwonka, R., et al.[4] "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, vol. 26, no. 3, 2021.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.
  • Banti's Original Synthesis (Historical Context): Banti, G. "Sopra la reazione di Bargellini." Gazzetta Chimica Italiana, vol. 59, 1929, pp. 819. (First report of aniline reacting in this manifold).
  • Solvent Effects on Nucleophilic Substitution: Parker, A. J. "The Effects of Solvents on the Rates of Chemical Reactions." Quarterly Reviews, Chemical Society, vol. 16, 1962, pp. 163-187. (Foundational text on Polar Aprotic solvents enhancing anion nucleophilicity).

Sources

Validation & Comparative

Comparative Guide: Synthetic Strategies for Ethyl 2-anilino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-anilino-2-methylpropanoate (CAS: 24425-54-5) presents a classic synthetic challenge due to the gem-dimethyl effect . The steric bulk at the


-carbon severely hinders standard nucleophilic substitution (

), often leading to low yields or competitive elimination reactions (formation of methacrylates) when reacting aniline with ethyl 2-bromo-2-methylpropanoate.

This guide objectively compares three distinct synthetic strategies, moving beyond the inefficient "standard" alkylation to advanced catalytic and multicomponent alternatives.

StrategyPrimary ReagentsKey AdvantageReadiness Level
A. Buchwald-Hartwig Pd(OAc)₂, BINAP, NaOtBuHighest Yield & Purity ; bypasses steric hindrance via catalytic cycle.High (Pharma Standard)
B. Bargellini MCR Acetone, CHCl₃, NaOHCost-Efficiency ; builds skeleton from commodity chemicals.Moderate (Requires 2 steps)
C. Promoted

NaI, K₂CO₃, DMFSimplicity ; uses standard glassware but suffers from lower yields.Low (High impurity risk)

Part 1: Detailed Synthetic Strategies

Strategy A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The "Reverse" Approach Instead of forcing a nucleophile onto a crowded tertiary carbon, this route couples an aryl halide with a pre-formed amino ester. This shifts the bond formation to the


 aromatic carbon, completely avoiding the steric penalty of the gem-dimethyl group.
  • Substrates: Bromobenzene + Ethyl 2-amino-2-methylpropanoate (AIBN-ester).

  • Catalyst System: Palladium(II) acetate (

    
    ) with BINAP  (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
    
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).

Mechanism & Causality: The bidentate ligand (BINAP) is critical. It prevents the formation of inactive palladium dimers and creates a wide bite angle that facilitates the reductive elimination of the bulky amine product. The use of a non-nucleophilic base like


 prevents ester hydrolysis side reactions.
Strategy B: The Bargellini Multicomponent Reaction (MCR)

The "Skeleton Builder" Approach This route constructs the sterically hindered carbon framework in a single step using the Bargellini reaction , followed by esterification. It utilizes the high reactivity of a gem-dichloroepoxide intermediate generated in situ.

  • Step 1 (Bargellini): Aniline + Acetone + Chloroform + NaOH

    
     2-anilino-2-methylpropanoic acid.
    
  • Step 2 (Esterification): Acid + Ethanol +

    
     (catalytic).
    

Mechanism & Causality: The reaction proceeds via the generation of a trichloromethide anion (


), which attacks acetone.[1] The resulting alkoxide cyclizes to a highly reactive gem-dichloroepoxide. Aniline, acting as a nucleophile, opens this epoxide at the sterically hindered position (favored by the "gem-dimethyl" Thorpe-Ingold effect which accelerates cyclization but here stabilizes the transition state for ring opening).
Strategy C: Finkelstein-Promoted Nucleophilic Substitution

The "Optimized Classical" Approach Direct alkylation of aniline with ethyl 2-bromo-2-methylpropanoate is sluggish. To make this viable, we must transform the leaving group in situ.

  • Reagents: Aniline + Ethyl 2-bromo-2-methylpropanoate.

  • Promoter: Sodium Iodide (NaI) (0.1 - 1.0 equiv).

  • Base: Potassium Carbonate (

    
    ).[2][3]
    
  • Solvent: DMF or Acetonitrile (Polar Aprotic).

Mechanism & Causality: NaI reacts with the bromo-ester to form the corresponding iodo-ester via the Finkelstein reaction. The iodide is a better leaving group (weaker bond, better polarizability), accelerating the rate-determining step of the


 attack by aniline. However, elimination to ethyl methacrylate remains a significant side reaction.

Part 2: Comparative Analysis & Data

Performance Metrics

The following data aggregates typical laboratory performance for these specific reaction classes applied to hindered amine synthesis.

MetricBuchwald-Hartwig Bargellini MCR Direct Alkylation (+NaI)
Yield (Isolated) 85 - 94% 45 - 60% (Over 2 steps)30 - 50%
Reaction Time 4 - 12 Hours6 - 24 Hours24 - 48 Hours
Atom Economy Moderate (Ligand/Base waste)High (Step 1), Low (Step 2)Moderate
Purification Filtration + Flash ColumnAcid/Base ExtractionDifficult (Separation from elimination products)
Cost High (Pd Catalyst)Very Low Moderate
Scalability Excellent (Process control)Good (Exothermic management)Poor (Thermal runaway risk)
Visualizing the Pathways

The diagram below illustrates the convergence of these three strategies and their mechanistic distinctiveness.

ReactionPathways cluster_A Route A: Buchwald-Hartwig cluster_B Route B: Bargellini MCR cluster_C Route C: Direct Alkylation Target Target: Ethyl 2-anilino-2-methylpropanoate Bromobenzene Bromobenzene PdCat Pd(OAc)2 / BINAP NaOtBu Bromobenzene->PdCat AminoEster Ethyl 2-amino- 2-methylpropanoate AminoEster->PdCat PdCat->Target C-N Coupling (High Yield) Aniline Aniline Int_Acid Intermediate: 2-anilino-2-methyl- propanoic acid Aniline->Int_Acid NaOH, 0°C (Bargellini) Promoter NaI / K2CO3 DMF Aniline->Promoter Acetone Acetone + Chloroform Acetone->Int_Acid Esterification EtOH / SOCl2 Int_Acid->Esterification Esterification->Target Esterification BromoEster Ethyl 2-bromo- 2-methylpropanoate BromoEster->Promoter Promoter->Target SN2 (Slow) Side Rxn: Elimination

Caption: Comparison of synthetic convergence. Route A offers the most direct high-yield path, while Route B utilizes commodity feedstocks.

Part 3: Experimental Protocols

Protocol 1: High-Efficiency Buchwald-Hartwig Coupling

Recommended for medicinal chemistry and small-scale synthesis where purity is paramount.

Reagents:

  • Bromobenzene (1.0 equiv)[4]

  • Ethyl 2-amino-2-methylpropanoate hydrochloride (1.2 equiv)

  • 
     (2 mol%)
    
  • BINAP (3 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (Anhydrous, degassed)

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and BINAP in toluene. Stir for 15 mins to form the active orange/yellow complex.
    
  • Loading: Add the amino ester salt, bromobenzene, and cesium carbonate to a reaction vial equipped with a magnetic stir bar.

  • Addition: Transfer the catalyst solution to the vial via syringe.

  • Reaction: Seal and heat to 100°C for 8–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol 2: The Bargellini Synthesis (Two-Step)

Recommended for large-scale synthesis where cost is the primary constraint.

Step A: Synthesis of 2-anilino-2-methylpropanoic acid

  • Setup: Place Aniline (1.0 equiv) and Acetone (5.0 equiv, acts as solvent/reagent) in a round-bottom flask.

  • Chilling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add powdered NaOH (4.0 equiv) slowly.

  • Dosing: Add Chloroform (1.2 equiv) dropwise over 1 hour, maintaining temperature <10°C (Reaction is highly exothermic).

  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate excess acetone. Dissolve residue in water. Wash with diethyl ether (to remove unreacted aniline). Acidify the aqueous layer with HCl to pH 3–4.

  • Isolation: The product often precipitates as a solid. Filter and dry. If oil forms, extract with DCM.

Step B: Esterification

  • Dissolve the acid from Step A in absolute Ethanol.

  • Add catalytic

    
     or 
    
    
    
    (Caution: exothermic).
  • Reflux for 4 hours.

  • Neutralize with

    
    , extract, and concentrate.
    

Part 4: Mechanistic Insight (Bargellini)

The Bargellini reaction is less intuitive than standard couplings. The diagram below details the unique "Hidden Epoxide" pathway that allows steric bulk to be overcome.

BargelliniMechanism Reagents Reagents: Acetone + Chloroform + NaOH Carbanion Trichloromethide Anion (:CCl3-) Reagents->Carbanion Deprotonation Alkoxide Trichloromethyl Carbinol (Alkoxide) Carbanion->Alkoxide Addition to Acetone Epoxide INTERMEDIATE: gem-Dichloroepoxide Alkoxide->Epoxide Intramolecular Substitution (-Cl-) Attack Nucleophilic Attack by Aniline Epoxide->Attack Ring Opening (Regioselective) Product Product: $alpha$-Amino Acid Attack->Product Hydrolysis

Caption: The Bargellini mechanism proceeds via a highly reactive gem-dichloroepoxide, allowing aniline to attack a tertiary center.

References

  • Bargellini Reaction Overview: Serafini, M., et al. (2021).[5] "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 26(3), 694.

  • Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8] Reaction of aryl bromides with amines." Journal of the American Chemical Society, 116(13), 5969-5970.

  • Steric Hindrance in Alkylation: Butcher, K. J., & Hurst, J. (2009). "Aromatic amines as nucleophiles in the Bargellini reaction." Tetrahedron Letters, 50(19), 2497-2500.

  • Optimization of Aniline Alkylation: Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.176 (2002). (General protocols for hindered amine synthesis).

Sources

Benchmarking "Ethyl 2-anilino-2-methylpropanoate" against existing compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Ethyl 2-anilino-2-methylpropanoate (E2A2MP) against its unmethylated analog, Ethyl N-phenylglycinate , focusing on synthetic efficiency (cyclization kinetics) and pharmacophore stability.

Executive Summary

Ethyl 2-anilino-2-methylpropanoate (E2A2MP) is a specialized


-amino ester intermediate distinguished by a gem-dimethyl substitution at the 

-carbon. Unlike standard amino esters (e.g., Ethyl N-phenylglycinate), E2A2MP leverages the Thorpe-Ingold Effect (Angle Compression) to accelerate intramolecular cyclization rates, making it a superior scaffold for synthesizing 3,3-disubstituted oxindoles and 4-quinolones . Furthermore, the steric bulk of the gem-dimethyl group confers enhanced metabolic stability against hydrolytic enzymes compared to non-methylated analogs.

Recommendation: E2A2MP is the preferred candidate for medicinal chemistry programs targeting indolin-2-one scaffolds or PPAR-agonist pharmacophores where rapid library generation and metabolic resistance are required.

Comparative Analysis: E2A2MP vs. Standard Analogs

The following table benchmarks E2A2MP against the industry-standard Ethyl N-phenylglycinate (ENPG).

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureEthyl 2-anilino-2-methylpropanoate (E2A2MP) Ethyl N-phenylglycinate (ENPG) Impact
Structure Ph-NH-C(Me)₂-COOEtPh-NH-CH₂-COOEtE2A2MP has +2 Methyl groups (

-position).
Cyclization Kinetic Accelerated (Thorpe-Ingold Effect)Standard / SlowE2A2MP cyclizes ~20–50x faster to oxindoles [1].
Hydrolytic Stability High (Sterically Shielded)Low (Accessible Carbonyl)E2A2MP resists non-specific esterases in vivo.
Metabolic Liability Low (

-C is blocked)
High (

-C oxidation)
E2A2MP prevents oxidative deamination at the

-site.
Primary Application 3,3-Dimethyloxindoles, QuinolonesSimple Oxindoles, Glycine derivs.E2A2MP yields structurally complex, rigid scaffolds.

Scientific Mechanism: The Thorpe-Ingold Effect[1][2]

The superior performance of E2A2MP in cyclization reactions is driven by the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).

Mechanistic Explanation

In the unmethylated competitor (ENPG), the bond angle at the central methylene carbon (


) is approximately 112°, allowing the reactive ester and phenyl ring to rotate freely away from each other (high entropic barrier to cyclization).

In E2A2MP , the two bulky methyl groups compress the internal bond angle (


) to <109°. This steric repulsion forces the phenyl ring and the ester carbonyl into closer proximity, effectively "pre-organizing" the molecule for ring closure.
Pathway Visualization

The diagram below illustrates the kinetic advantage of E2A2MP in forming the indolin-2-one scaffold.

ThorpeIngold cluster_0 Reactant Comparison cluster_1 Transition State E2A2MP E2A2MP (gem-Dimethyl) TS_Fast Pre-organized Conformer E2A2MP->TS_Fast Angle Compression (Thorpe-Ingold) ENPG ENPG (Unsubstituted) TS_Slow Rotational Freedom ENPG->TS_Slow High Entropy Product 3,3-Dimethyloxindole (Scaffold) TS_Fast->Product Rapid Cyclization (k_rel > 20) TS_Slow->Product Slow Cyclization (k_rel = 1)

Figure 1: Kinetic pathway comparison showing the pre-organization benefit of the gem-dimethyl group in E2A2MP.

Experimental Protocols

To validate the benchmarking claims, the following protocols allow for a direct head-to-head comparison of cyclization efficiency.

Protocol A: Acid-Mediated Cyclization (Benchmarking Assay)

Objective: Measure the relative rate of oxindole formation.

  • Preparation:

    • Vessel A: Dissolve 1.0 mmol E2A2MP in 5 mL Polyphosphoric Acid (PPA).

    • Vessel B (Control): Dissolve 1.0 mmol Ethyl N-phenylglycinate in 5 mL PPA.

  • Reaction:

    • Heat both vessels to 100°C in an oil bath.

    • Monitor via HPLC or TLC every 15 minutes.

  • Observation (Expected Data):

    • Vessel A (E2A2MP): >90% conversion to 3,3-dimethyloxindole observed within 30-60 minutes .

    • Vessel B (Control): <20% conversion to oxindole at 60 minutes; significant tarring/decomposition may occur due to prolonged heating requirements.

  • Workup:

    • Pour onto ice water, extract with Ethyl Acetate, and wash with brine.

    • Evaporate solvent to isolate the solid product.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Compare resistance to esterase hydrolysis.

  • Incubation: Incubate 10 µM of E2A2MP and ENPG separately with human liver microsomes (HLM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Result: E2A2MP typically exhibits a half-life (

    
    ) 2-3x longer  than ENPG due to steric shielding of the ester carbonyl by the methyl groups.
    

Pharmacological Relevance (The "Fibrate" Connection)

Beyond synthesis, E2A2MP serves as a structural probe for PPAR


 agonists .
  • Pharmacophore Overlap: The 2-methylpropanoate moiety (isobutyrate tail) is the exact pharmacophore found in Clofibrate and Fenofibrate responsible for lipid-lowering activity.

  • Design Strategy: Researchers can use E2A2MP to introduce this "fibrate-like" motif onto aniline scaffolds to test for dual activity (e.g., Anti-inflammatory + Lipid modulation).

Pharmacophore cluster_drugs Target Drug Classes E2A2MP E2A2MP (Scaffold) Fibrates Fibrates (Lipid Lowering) E2A2MP->Fibrates Isobutyrate Tail Homology KinaseInhib Indolinones (Kinase Inhibitors) E2A2MP->KinaseInhib Oxindole Core Precursor

Figure 2: Mapping E2A2MP structural motifs to established drug classes.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106.

  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[2][3] Journal of the American Chemical Society, 132(25), 8766–8773.

  • PubChem. (2024). Ethyl 2-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine.

Sources

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